Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-

Catalog No.
S12381447
CAS No.
110598-56-6
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-

CAS Number

110598-56-6

Product Name

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]phenol

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11,16H,1H3

InChI Key

UKDLGNUAFAIABY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2O

Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is an organic compound characterized by the presence of a phenolic group and an ethenyl linkage to a para-methoxyphenyl group. Its molecular formula is C15H14O2, and it has a molecular weight of approximately 226.27 g/mol. This compound is notable for its unique structure, which allows it to engage in various

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones. These reactions typically occur under acidic or neutral conditions.
  • Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, yielding corresponding alcohols or ethyl-substituted phenols.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of halogens or other substituents in the presence of Lewis acid catalysts.

Research indicates that Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- possesses various biological activities. It has been studied for its potential antimicrobial and antioxidant properties. The compound's mechanism of action may involve interactions with biological molecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and receptors . Additionally, derivatives of this compound have shown promise in therapeutic applications, particularly in drug development.

The synthesis of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- can be accomplished through several methods:

  • Aldol Condensation: A common synthetic route involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base such as sodium hydroxide under reflux conditions. This reaction proceeds via an aldol condensation mechanism followed by dehydration to yield the desired product.
  • Industrial Methods: For large-scale production, similar synthetic routes are optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are employed to enhance efficiency.

This compound has a wide range of applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Its potential biological activities make it a subject of interest for further research into antimicrobial and antioxidant effects.
  • Medicine: Investigated for therapeutic effects, particularly in developing new pharmaceuticals.
  • Industry: Utilized in producing polymers, resins, and other industrial chemicals.

Studies have indicated that Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- interacts with various molecular targets within biological systems. The phenolic group facilitates hydrogen bonding with biomolecules, while the methoxyphenyl group enhances hydrophobic interactions. These properties contribute to its biological effects and therapeutic potential.

Several compounds share structural similarities with Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-:

  • Phenol, 2-methoxy-4-(methoxymethyl): This compound has a methoxymethyl group instead of an ethenyl linkage.
  • Phenol, 2-methoxy-4-(1-propenyl): Contains a propenyl group instead of an ethenyl linkage.

Uniqueness

The uniqueness of Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- lies in its specific ethenyl linkage. This structural feature imparts distinct chemical and biological properties that differentiate it from similar compounds. Its ability to engage in unique interactions with molecular targets makes it valuable for various applications in research and industry.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.099379685 g/mol

Monoisotopic Mass

226.099379685 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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